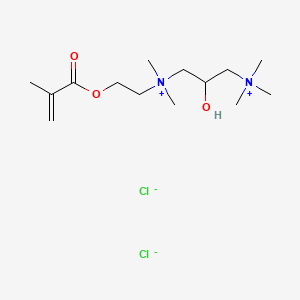![molecular formula C38H32CoN8NaO14S2 B13768436 Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate is a complex organic compound that features a cobalt ion in a +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-2-olate core, a diazenyl group, and various functional groups such as methoxycarbonylamino and sulfamoylphenyl. The presence of these diverse functional groups makes this compound highly versatile in various chemical reactions and applications.
準備方法
The synthesis of sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate typically involves multiple steps, including the formation of the naphthalen-2-olate core, the introduction of the diazenyl group, and the coordination of the cobalt ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation reactions, potentially altering its oxidation state and affecting the overall reactivity of the compound.
Reduction: Reduction reactions can also occur, particularly involving the diazenyl group, which can be reduced to form different products.
Substitution: The functional groups present in the compound can participate in substitution reactions, where one group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The cobalt ion plays a crucial role in these interactions, often acting as a catalytic center. The functional groups present in the compound can also interact with specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Compared to other similar compounds, sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate is unique due to its specific combination of functional groups and the presence of a cobalt ion in a +3 oxidation state. Similar compounds may include other cobalt-containing complexes or compounds with similar functional groups, but the specific structure and reactivity of this compound set it apart. Some similar compounds include:
- Cobalt(III) complexes with different ligands
- Naphthalen-2-olate derivatives with various functional groups
- Diazenyl-containing compounds with different metal ions
特性
分子式 |
C38H32CoN8NaO14S2 |
|---|---|
分子量 |
970.8 g/mol |
IUPAC名 |
sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C19H18N4O7S.Co.Na/c2*1-29-15-8-12(14(25)9-16(15)31(20,27)28)22-23-18-13(24)7-6-10-4-3-5-11(17(10)18)21-19(26)30-2;;/h2*3-9,24-25H,1-2H3,(H,21,26)(H2,20,27,28);;/q;;+3;+1/p-4 |
InChIキー |
CKLATJHELSTSHT-UHFFFAOYSA-J |
正規SMILES |
COC1=C(C=C(C(=C1)N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-])[O-])S(=O)(=O)N.COC1=C(C=C(C(=C1)N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-])[O-])S(=O)(=O)N.[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


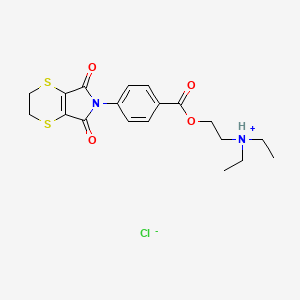
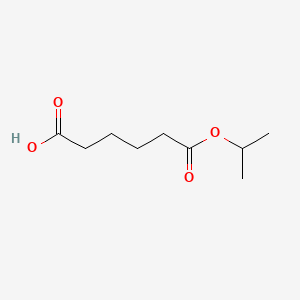

![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
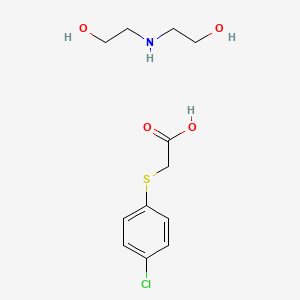

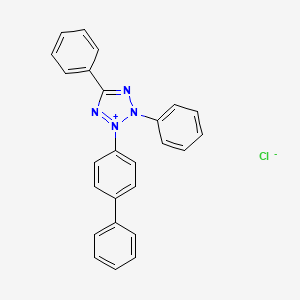
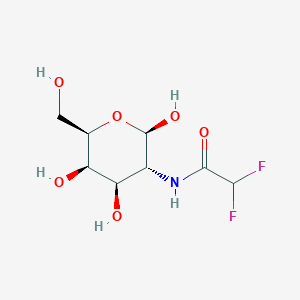

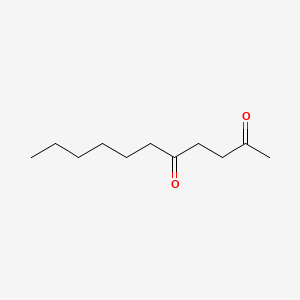
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
